molecular formula C8H8N2S2 B12348680 Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-

Cat. No.: B12348680
M. Wt: 196.3 g/mol
InChI Key: MFFHASRDISZLNK-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of thieno[2,3-d]pyrimidine-4(3H)-thione includes a thiophene ring fused with a pyrimidine ring, and it is further substituted with two methyl groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods: Industrial production of thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thienopyrimidines.

Scientific Research Applications

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl- is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

5,6-dimethyl-4aH-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C8H8N2S2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3

InChI Key

MFFHASRDISZLNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=S)C12)C

Origin of Product

United States

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